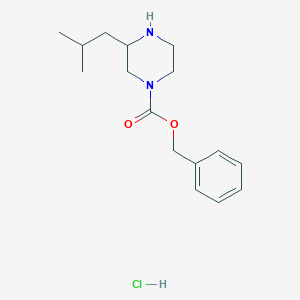

Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

Description

Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a benzyl carbamate group at the 1-position and a 2-methylpropyl (isobutyl) substituent at the 3-position of the piperazine ring, with a hydrochloride counterion. Its molecular formula is C₁₆H₂₅ClN₂O₂, and it has a molecular weight of 312.83 g/mol (CAS: 1253790-03-2) . The compound is stereochemically defined, with the (S)-configuration confirmed at the 3-position .

This compound is synthesized via nucleophilic substitution or coupling reactions involving benzyl piperazine-1-carboxylate precursors, often under iridium-catalyzed conditions to achieve enantioselectivity . It serves as a key intermediate in pharmaceutical research, particularly in the development of chiral ligands and bioactive molecules.

Properties

Molecular Formula |

C16H25ClN2O2 |

|---|---|

Molecular Weight |

312.83 g/mol |

IUPAC Name |

benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-18(9-8-17-15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H |

InChI Key |

SGVQHOAZADBVAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one with 1-[3-(trifluoromethyl)phenyl]piperazine . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor modulation.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of certain receptors and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Piperazine Carboxylates

Piperazine derivatives are highly tunable, with modifications at the 3- or 4-positions significantly altering physicochemical and biological properties. Below is a comparative analysis:

Key Differences in Properties and Reactivity

Substituent Effects on Reactivity :

- The 2-methylpropyl group in the target compound enhances lipophilicity compared to polar groups like hydroxymethyl . This increases membrane permeability, making it suitable for CNS-targeted drug candidates.

- Alkenyl substituents (e.g., in compounds 3o and 3l) introduce sites for further functionalization (e.g., hydrogenation or epoxidation) .

Stereochemical Impact :

- Enantiomers like the (S)-configured target compound and derivatives (3o, 3l) exhibit superior enantioselectivity in catalysis (ee >94%) compared to racemic mixtures .

Biological Activity :

- Aryl-substituted piperazines (e.g., 3-chlorophenyl) interact with serotonin receptors, whereas aliphatic derivatives like the target compound are more commonly used in synthetic intermediates .

Biological Activity

Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate; hydrochloride is a piperazine derivative that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H25ClN2O2

- Molecular Weight : 302.84 g/mol

- Structure : The compound features a piperazine ring, which is known for its significant role in various biological activities.

Piperazine derivatives often exhibit a range of biological activities, including:

- Antitumor Activity : Some studies indicate that piperazine derivatives can inhibit cancer cell proliferation. For instance, modifications to piperazine structures have shown varying degrees of cytotoxicity against different cancer cell lines, including breast (MCF-7), colon (HT29), and ovarian (A2780) cancers .

- Neuropharmacological Effects : Piperazine compounds have been explored for their potential as modulators in neurological pathways. They may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which could be beneficial in treating conditions like Parkinson's disease .

Biological Activity Data

The following table summarizes the biological activity of Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate; hydrochloride against various cancer cell lines:

| Cell Line | GI50 (μM) | Activity |

|---|---|---|

| MCF-7 (Breast) | 14 | Moderate Inhibition |

| HT29 (Colon) | 20 | Moderate Inhibition |

| A2780 (Ovarian) | 18 | Moderate Inhibition |

| U87 (Glioblastoma) | >50 | No Notable Activity |

| MiaPaCa2 (Pancreatic) | >50 | No Notable Activity |

GI50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

- Antitumor Screening : In a study assessing various piperazine derivatives, Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate; hydrochloride was included in a library of compounds tested against multiple cancer cell lines. It exhibited moderate activity against breast and ovarian cancer cells but failed to show significant effects on glioblastoma and pancreatic cancer cells .

- Neuropharmacological Assessment : Another investigation focused on the compound's interaction with dopamine receptors, revealing that it could potentially act as a modulator in dopaminergic signaling pathways. This suggests a possible application in neurodegenerative diseases .

Research Findings

Research indicates that the structural modifications of piperazine derivatives can significantly impact their biological activity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.